molecular formula C12H16O3S B8368347 (R)-4-penten-2-yl p-toluenesulfonate

(R)-4-penten-2-yl p-toluenesulfonate

Cat. No. B8368347
M. Wt: 240.32 g/mol
InChI Key: WIWURRFVCSTIAY-LLVKDONJSA-N
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Patent
US06310102B1

Procedure details

Under a nitrogen atmosphere, p-toluenesulfonyl chloride (16.92 g, 88.75 mmol) was added to a cold (2° C.), stirring solution of 4-penten-2-ol (7.28 g, 84.52 mmol, Aldrich Chemical Company) in pyridine (60 mL). The solution was stirred at 2-5° C. for 2 h and allowed to warm to ambient temperature over several hours. The mixture, containing white solids, was poured into cold 3 M HCl solution (250 mL) and extracted with CHCl3 (4×75 mL). The combined CHCl3 extracts were washed with 3 M HCl solution (4×100 mL), saturated NaCl solution (2×50 mL), dried (Na2SO4), filtered, concentrated on a rotary evaporator, and further dried under high vacuum to afford 17.38 g (85.6%) of a light-amber oil.
Quantity
16.92 g
Type
reactant
Reaction Step One
Quantity
7.28 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH3:12][CH:13]([OH:17])[CH2:14][CH:15]=[CH2:16].Cl>N1C=CC=CC=1>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([O:17][CH:13]([CH2:14][CH:15]=[CH2:16])[CH3:12])(=[O:9])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
16.92 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
7.28 g
Type
reactant
Smiles
CC(CC=C)O
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 2-5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over several hours
ADDITION
Type
ADDITION
Details
The mixture, containing white solids
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4×75 mL)
WASH
Type
WASH
Details
The combined CHCl3 extracts were washed with 3 M HCl solution (4×100 mL), saturated NaCl solution (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to afford 17.38 g (85.6%) of a light-amber oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(C)CC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06310102B1

Procedure details

Under a nitrogen atmosphere, p-toluenesulfonyl chloride (16.92 g, 88.75 mmol) was added to a cold (2° C.), stirring solution of 4-penten-2-ol (7.28 g, 84.52 mmol, Aldrich Chemical Company) in pyridine (60 mL). The solution was stirred at 2-5° C. for 2 h and allowed to warm to ambient temperature over several hours. The mixture, containing white solids, was poured into cold 3 M HCl solution (250 mL) and extracted with CHCl3 (4×75 mL). The combined CHCl3 extracts were washed with 3 M HCl solution (4×100 mL), saturated NaCl solution (2×50 mL), dried (Na2SO4), filtered, concentrated on a rotary evaporator, and further dried under high vacuum to afford 17.38 g (85.6%) of a light-amber oil.
Quantity
16.92 g
Type
reactant
Reaction Step One
Quantity
7.28 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH3:12][CH:13]([OH:17])[CH2:14][CH:15]=[CH2:16].Cl>N1C=CC=CC=1>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([O:17][CH:13]([CH2:14][CH:15]=[CH2:16])[CH3:12])(=[O:9])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
16.92 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
7.28 g
Type
reactant
Smiles
CC(CC=C)O
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 2-5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over several hours
ADDITION
Type
ADDITION
Details
The mixture, containing white solids
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4×75 mL)
WASH
Type
WASH
Details
The combined CHCl3 extracts were washed with 3 M HCl solution (4×100 mL), saturated NaCl solution (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to afford 17.38 g (85.6%) of a light-amber oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(C)CC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.